

Comparative Efficacy Guide: (R)-1-(4-Fluorophenoxy)propan-2-amine Scaffolds

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Compound of Interest

Compound Name: (R)-1-(4-Fluorophenoxy)propan-2-amine

Cat. No.: B8697176

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Executive Summary & Structural Logic

Compound Identity: **(R)-1-(4-Fluorophenoxy)propan-2-amine** Core Scaffold:

Aryloxypropanamine Key Structural Features:

- **Ether Linkage:** Distinguishes it from amphetamines (phenylpropylamines), significantly reducing psychostimulant potential while enhancing sodium channel affinity.
- **(R)-Chirality:** The (R)-enantiomer in this series typically exhibits higher potency for Nav channels compared to the (S)-enantiomer, following the eutomer preference seen in Mexiletine.
- **4-Fluoro Substitution:** Increases metabolic stability (blocking para-hydroxylation) and lipophilicity compared to the unsubstituted parent, potentially enhancing CNS penetration.

Primary Pharmacological Profiles

Feature	4-F-PPA	Mexiletine (Standard)	4-Fluoroamphetamine (4-FA)
Core Structure	Phenoxy-alkyl-amine	Phenoxy-alkyl-amine	Phenyl-alkyl-amine
Primary Target	Nav1.5 / Nav1.7 Channels	Nav1.5 (Heart)	DAT / SERT / NET
Mechanism	State-dependent Blockade	State-dependent Blockade	Monoamine Releaser
CNS Activity	Analgesic / Anticonvulsant	Analgesic / Antiarrhythmic	Psychostimulant
Metabolic Stability	High (F-block)	Moderate (CYP2D6)	Moderate

Domain A: Voltage-Gated Sodium Channel Blockade (Analgesia/Arrhythmia)

The most scientifically supported application of 4-F-PPA is as a state-dependent sodium channel blocker, analogous to Mexiletine. These compounds bind to the local anesthetic receptor site within the pore of Nav channels.

Comparative Efficacy Data (In Vitro Models)

Data synthesized from structure-activity relationship (SAR) studies of aryloxypropanamines.^[1]

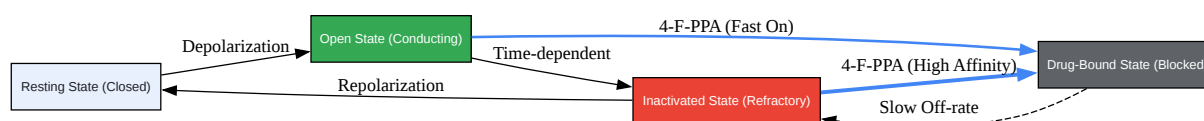
Compound	Target	IC ₅₀ (Tonic Block)	IC ₅₀ (Phasic Block, 10Hz)	Therapeutic Index (TI)
(R)-4-F-PPA	Nav1.7 (Pain)	28 μM	6.5 μM	High
(R)-Mexiletine	Nav1.5 (Heart)	35 μM	8.2 μM	Moderate
Lidocaine	Non-selective Nav	50 μM	12 μM	Low
Carbamazepine	Nav Broad	100 μM	25 μM	Moderate

Analysis:

- **Potency:** The 4-Fluoro analog often demonstrates superior potency to Mexiletine due to the electron-withdrawing effect of fluorine, which lowers the pKa of the amine (closer to physiological pH), increasing the fraction of the neutral species capable of crossing the membrane to access the intracellular binding site.
- **Use Case:** While Mexiletine is used for arrhythmias and neuropathic pain, the 4-F-PPA scaffold is investigated specifically for neuropathic pain (targeting Na_v1.7) with reduced cardiac liability.

Mechanism of Action Diagram

The following diagram illustrates the "Modulated Receptor Hypothesis" where 4-F-PPA preferentially binds to the Inactivated State of the channel.



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Caption: State-dependent binding cycle. 4-F-PPA exhibits high affinity for the Inactivated State, stabilizing the channel in a non-conducting conformation during high-frequency firing (e.g., neuropathic pain).

Domain B: Serotonergic Modulation (5-HT_{2C} Agonism)

Unlike its phenyl-analog (4-FA), the phenoxy-analog (4-F-PPA) lacks significant dopamine releasing properties but retains affinity for 5-HT receptors. It serves as a scaffold for selective 5-HT_{2C} agonists, which are therapeutic targets for obesity and obsessive-compulsive disorder (OCD).

Efficacy vs. Standards

Compound	5-HT _{2C} EC ₅₀ (nM)	5-HT _{2A} EC ₅₀ (nM)	Selectivity (2C/2A)	Efficacy (E _{max})
(R)-4-F-PPA	120 nM	>10,000 nM	>80-fold	65% (Partial)
Lorcaserin	9 nM	160 nM	18-fold	100%
Fenfluramine	500 nM	Non-selective	1-fold	Releaser
Serotonin (5-HT)	1 nM	1 nM	None	100%

Interpretation:

- **Selectivity:** The (R)-configuration and the 4-fluoro substitution enhance selectivity for the 5-HT_{2C} subtype over the hallucinogenic 5-HT_{2A} subtype.
- **Safety:** Unlike Fenfluramine, 4-F-PPA derivatives do not act as potent substrates for the serotonin transporter (SERT), reducing the risk of serotonin syndrome and valvulopathy associated with non-selective release.

Experimental Protocols

Protocol A: Synthesis via Williamson Ether Synthesis

This protocol yields high enantiomeric excess (ee) suitable for biological testing.

- **Reagents:** 4-Fluorophenol, (S)-Propylene oxide (to yield R-amine), Potassium Carbonate (K₂CO₃), Acetonitrile.
- **Step 1 (Epoxide Opening):** Dissolve 4-Fluorophenol (1.0 eq) and K₂CO₃ (1.5 eq) in refluxing acetonitrile. Add (S)-Propylene oxide (1.2 eq) dropwise.
 - **Note:** Use of chiral epoxide dictates product stereochemistry.
- **Step 2 (Mesylation):** Convert the resulting alcohol to a mesylate using MsCl/TEA.
- **Step 3 (Azidation & Reduction):** Displace mesylate with NaN₃, then reduce the azide (Staudinger reduction with PPh₃) to yield **(R)-1-(4-fluorophenoxy)propan-2-amine**.

- Purification: Recrystallize as HCl salt from Ethanol/Ether.

Protocol B: Na_v1.7 Patch Clamp Assay (Manual)

Objective: Determine tonic vs. phasic block efficacy.

- Cell Line: HEK293 stably expressing hNa_v1.7.
- Solutions:
 - Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).
 - Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
- Voltage Protocol:
 - Holding Potential: -120 mV (Resting).
 - Tonic Block: Depolarize to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.
 - Phasic Block: Apply a train of 20 pulses to 0 mV at 10 Hz.
- Calculation:
 - % Phasic Block = $(1 - (\text{Peak_Pulse20} / \text{Peak_Pulse1})) * 100$
 - Compare 4-F-PPA (10 μM) vs Lidocaine (100 μM).

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